molecular formula C27H44O5 B114808 Xestobergsterol A CAS No. 141272-45-9

Xestobergsterol A

Cat. No. B114808
M. Wt: 448.6 g/mol
InChI Key: NXIUUQKBFNWMSY-GUYYLKMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xestobergsterol A is a natural product that is isolated from the marine sponge species Xestospongia bergquistia. It is a type of sterol that has been found to exhibit various biological activities, making it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Inhibition of Histamine Release

Xestobergsterol A has been a subject of interest due to its potent inhibitory effect on histamine release. A significant breakthrough was the successful synthesis of Xestobergsterol A from dehydroepiandrosterone, which provided a foundational pathway for further pharmacological and biochemical studies. The synthesis process involved the introduction of a novel 15-oxygen functionality, side-chain construction via the orthoester Claisen rearrangement, and TBAF-promoted epimerization–aldol condensation (Nakamura et al., 2005). Furthermore, the first total synthesis of Xestobergsterol A and its active structural analogues provided valuable insights into its chemical properties and potential applications. These studies confirmed the strong inhibitory effect of Xestobergsterol A and its analogues on histamine release from rat mast cells, underlining its significance in anti-inflammatory and potential anti-allergic applications (Jung & Johnson, 2001).

Synthesis of Analogue Compounds

The synthesis of analogues like 3-epi-6,7-dideoxyxestobergsterol A from dehydroepiandrosterone has been another focal point in the research of Xestobergsterol A. This process involved multiple steps, including the treatment of corresponding epoxides with acetic acid and titanium tetraisopropoxide and the construction of a 23-oxo side chain through orthoester Claisen rearrangement. The synthesis of such analogues is crucial for understanding the structural-activity relationships and enhancing the therapeutic potential of Xestobergsterol A (Kaji et al., 2000).

properties

CAS RN

141272-45-9

Product Name

Xestobergsterol A

Molecular Formula

C27H44O5

Molecular Weight

448.6 g/mol

IUPAC Name

(2R,4S,5R,7R,8S,9R,13R,16R,18S,19R,20R)-5,16,19,20-tetrahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one

InChI

InChI=1S/C27H44O5/c1-13(2)11-27(32)12-14(3)19-21(27)24(31)20-18-16(7-9-26(19,20)5)25(4)8-6-15(28)10-17(25)22(29)23(18)30/h13-23,28-30,32H,6-12H2,1-5H3/t14-,15-,16?,17-,18?,19+,20+,21-,22-,23-,25-,26-,27-/m1/s1

InChI Key

NXIUUQKBFNWMSY-GUYYLKMKSA-N

Isomeric SMILES

C[C@@H]1C[C@@]([C@@H]2[C@H]1[C@]3(CCC4C([C@H]3C2=O)[C@H]([C@@H]([C@@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C)(CC(C)C)O

SMILES

CC1CC(C2C1C3(CCC4C(C3C2=O)C(C(C5C4(CCC(C5)O)C)O)O)C)(CC(C)C)O

Canonical SMILES

CC1CC(C2C1C3(CCC4C(C3C2=O)C(C(C5C4(CCC(C5)O)C)O)O)C)(CC(C)C)O

synonyms

xestobergsterol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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